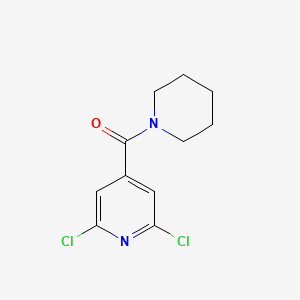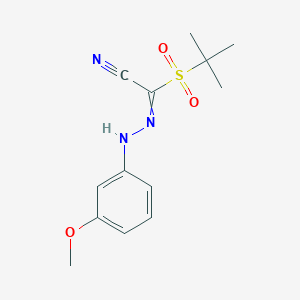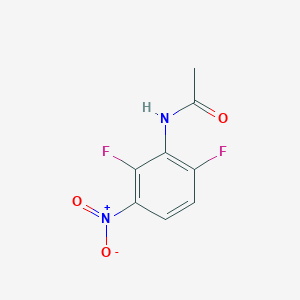
2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their complexes, which can offer insights into the chemical behavior and properties that might be relevant to the compound . For instance, pyridine derivatives with piperidine substituents are mentioned, which could share some similarities in terms of reactivity and interaction with other chemical species .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-component reactions, as seen in the synthesis of a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was obtained using malononitrile, 4-methoxybenzaldehyde, and piperidine . This suggests that the synthesis of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" could potentially be achieved through a similar multi-component strategy, possibly involving a chlorinated pyridine precursor and a piperidine-containing reagent.
Molecular Structure Analysis
The molecular structures of pyridine derivatives are often characterized by their coordination with metal ions, as seen in the copper(II) complexes based on a pyrazolylpyrimidine ligand with a piperidine substituent . The coordination geometry and the presence of non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···A (A = N, Cl) interactions play a crucial role in the stability and properties of these complexes. These structural features could be relevant when considering the molecular structure of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine".
Chemical Reactions Analysis
The reactivity of pyridine derivatives can vary widely depending on the substituents present. For example, the iron(II) complexes of pyridine derivatives exhibit intermolecular hydrogen bonding and can undergo spin-state transitions . Similarly, the reactivity of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" would likely be influenced by the electron-withdrawing chloro groups and the electron-donating piperidine moiety, potentially affecting its coordination chemistry and reactivity in substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of bulky substituents can affect the solubility and melting points of these compounds . The chloro and piperidinyl substituents in "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" would be expected to impact its physical properties such as solubility in organic solvents and water, as well as its boiling and melting points. The electronic properties, such as the distribution of electron density and the potential for hydrogen bonding, would also be key factors in determining its chemical reactivity and interactions with other molecules.
科学的研究の応用
Synthesis and Pharmaceutical Research
- Synthesis and Microbial Studies : A study by Patel and Agravat (2007) involved the synthesis of new pyridine derivatives, including compounds related to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, for antibacterial and antifungal activities (Patel & Agravat, 2007).
- Polymerization Initiator : Hurtado et al. (2011) discussed the use of bis(azolylcarbonyl)pyridine chromium(III) complexes, structurally similar to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, as initiators for ethylene polymerization (Hurtado et al., 2011).
- Lafutidine Intermediate Synthesis : Shen Li (2012) worked on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, indicating pharmaceutical synthesis applications (Shen Li, 2012).
Catalytic and Chemical Properties
- Catalytic Reduction Research : J. Wibaut (2010) explored the catalytic reduction of dichloropyridine carboxylic acids, pertinent to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, highlighting its potential in chemical syntheses (J. Wibaut, 2010).
- Optical Property Studies : A study by Palion-Gazda et al. (2019) on the optical properties of heterocyclic systems with amino groups, relevant to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, provides insights into the structural-dependent fluorescence properties (Palion-Gazda et al., 2019).
Structural and Pharmaceutical Analysis
- Anticonvulsant Drug Structures : Georges et al. (1989) examined the crystal structures of anticonvulsant compounds, including piperidine derivatives, which are structurally related to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, demonstrating its relevance in pharmaceutical research (Georges et al., 1989).
Potential as Inhibitors and Antagonists
- Aurora Kinase Inhibitor : A patent by ロバート ヘンリー,ジェームズ (2006) on Aurora kinase inhibitors, which include piperidine-carbonyl pyridine derivatives, suggests potential cancer treatment applications (ロバート ヘンリー,ジェームズ, 2006).
- Substance P Antagonists : Research by Knoops et al. (1997) on piperidine(methan)amines as potential Substance P antagonists, related to the structure of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, underlines its pharmacological significance (Knoops et al., 1997).
特性
IUPAC Name |
(2,6-dichloropyridin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-10(13)14-9)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHFYTMPVURVTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381919 |
Source


|
| Record name | (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine | |
CAS RN |
287196-80-9 |
Source


|
| Record name | (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)



![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)




